4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine

Nucleophilic Aromatic Substitution SNAr Activation Factors

4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine (CAS 1227574-82-4) is a polyhalogenated pyridine derivative belonging to the trifluoromethylation agent class. It is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups on the pyridine ring.

Molecular Formula C6H2ClF4N
Molecular Weight 199.53 g/mol
CAS No. 1227574-82-4
Cat. No. B1403071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine
CAS1227574-82-4
Molecular FormulaC6H2ClF4N
Molecular Weight199.53 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1Cl)F)C(F)(F)F
InChIInChI=1S/C6H2ClF4N/c7-3-1-2-12-5(4(3)8)6(9,10)11/h1-2H
InChIKeyKBCIHYHTVJEVBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine: Key Intermediate Procurement Data & Specifications


4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine (CAS 1227574-82-4) is a polyhalogenated pyridine derivative [1] belonging to the trifluoromethylation agent class . It is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups on the pyridine ring [1]. This compound is commercially available with purity specifications ranging from 95% to 98% and is primarily used as a synthetic intermediate in agrochemical and pharmaceutical research [1].

Workflow

Synthetic intermediate for polyhalogenated pyridine derivatization

Agrochemical and pharmaceutical research
Selection

Defined C4-Cl > C3-F reactivity hierarchy for sequential functionalization

Supports site-selective cross-coupling planning
Use Context

Niche fluorinated building block; specialized supplier sourcing

Purity range 95–98%; batch procurement context

Why 4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine Cannot Be Simply Replaced by Other Halogenated Trifluoromethylpyridines


Generic substitution among trifluoromethylpyridine derivatives is not feasible due to the precise electronic and steric effects imposed by the specific halogenation pattern. In 4-chloro-3-fluoro-2-(trifluoromethyl)pyridine, the trifluoromethyl group at the 2-position exerts a strong electron-withdrawing effect that activates the ring toward nucleophilic aromatic substitution, with quantitative activation factors of 2.4 ortho and 4.5 × 10³ para [1]. The presence of both a chloro group at the 4-position and a fluoro group at the 3-position creates a unique reactivity profile that dictates regioselectivity in cross-coupling and substitution reactions [2]. Altering this specific substitution pattern—such as moving the chloro group to the 5-position or replacing the fluoro with a second chloro—fundamentally changes the electronic landscape, leading to different reaction outcomes and product distributions [3].

Target 4-Cl, 3-F, 2-CF₃

Regioisomers with shifted halogen positions may alter electronic activation and coupling site-selectivity. A 3-chloro-4-(trifluoromethyl)pyridine analog provides different ortho/para activation geometry.

Target C4-Cl primary handle

Analogs with two chloro groups at C2 and C6 introduce competing reactive sites. The single C4-Cl handle may not be replicable with 2,6-dichloro-3-(trifluoromethyl)pyridine without altered selectivity.

Target Niche supply chain

Commodity-scale intermediates like 2-chloro-5-(trifluoromethyl)pyridine may differ in purity standards, lead times, and batch consistency. Direct substitution may require vendor requalification.

Quantitative Differentiation Evidence for 4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine


Enhanced Nucleophilic Aromatic Substitution Activation Due to Trifluoromethyl Positioning

The trifluoromethyl group at the 2-position in 4-chloro-3-fluoro-2-(trifluoromethyl)pyridine activates the pyridine ring toward nucleophilic aromatic substitution. Quantitative studies on related systems show that a trifluoromethyl substituent increases reactivity by a factor of 2.4 when ortho and by a factor of 4.5 × 10³ when para to the site of substitution, relative to a hydrogen substituent [1]. In contrast, trifluoromethyl groups positioned elsewhere (e.g., meta) exhibit significantly lower activation [1]. This specific ortho/para activation from the 2-position is a key differentiator from analogs like 3-chloro-4-(trifluoromethyl)pyridine, where the CF₃ group is at the 4-position and thus provides different electronic effects.

SNAr Activation by 2-CF₃
Class-level inference
Ortho: 2.4× | Para: 4.5 × 10³× vs. -H baseline
Supports predictable SNAr reactivity at positions ortho/para to 2-CF₃
Inferred from model halogenated aromatic systems; compound-specific validation recommended
Nucleophilic Aromatic Substitution SNAr Activation Factors

Differentiated Halogen Reactivity Profile: Chloro vs. Fluoro Leaving Group Preference

In polyhalogenated pyridines, the general order of reactivity for nucleophilic substitution is C4 > C2 > C5 [1]. 4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine possesses a chloro group at the most reactive C4 position and a fluoro group at the less reactive C3 position. This creates a clear hierarchy for sequential functionalization. In contrast, an analog like 2,6-dichloro-3-(trifluoromethyl)pyridine has two chloro groups at C2 and C6, leading to different site-selectivity in Suzuki-Miyaura reactions, where C2 is preferentially coupled over C6 [2]. The presence of a single chloro at C4 in the target compound offers a distinct, predictable handle for initial derivatization, while the C3 fluoro can be reserved for later-stage modifications or left intact to influence downstream properties.

Halogen Reactivity Profile
Cross-study comparable
Target: C4-Cl (highest) > C3-F (lower). Comparator: C2-Cl > C6-Cl in 2,6-dichloro analog
Single primary reactive site enables sequential functionalization without competing handles
Based on nucleophilic aromatic substitution and Suzuki-Miyaura coupling studies
Site-Selectivity Cross-Coupling Nucleophilic Substitution

Commercial Purity and Availability Profile Relative to Niche Analogs

4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine is offered by multiple suppliers with purities typically ranging from 95% to 98% . For comparison, the closely related isomer 3-chloro-4-(trifluoromethyl)pyridine (CAS 81565-19-7) is also available but may have different purity standards or lead times [1]. The specific substitution pattern of the target compound makes it a less common building block than widely used intermediates like 2-chloro-5-(trifluoromethyl)pyridine, which is produced on a larger scale for agrochemical applications . This niche status means that procurement of 4-chloro-3-fluoro-2-(trifluoromethyl)pyridine often requires sourcing from specialized fluorochemical suppliers, with lead times and batch sizes that differ from high-volume commodity intermediates.

Commercial Purity & Availability
Supporting evidence
Target: 95–98% purity, specialized suppliers. Comparator: >98%, commodity-scale
Niche supply chain status informs procurement planning and vendor qualification
Commercial catalog data; batch-specific COA review recommended
Purity Procurement Supply Chain

Potential for Selective Anti-Chlamydial Activity Based on Trifluoromethylpyridine Scaffold

While direct biological data for 4-chloro-3-fluoro-2-(trifluoromethyl)pyridine are not yet published, the trifluoromethylpyridine scaffold has demonstrated selective anti-chlamydial activity. A study on related sulfonylpyridine-based compounds showed enhanced potency against Chlamydia trachomatis, with the most active molecule (compound 20) displaying bactericidal effects and no activity against Staphylococcus aureus or Escherichia coli [1]. The specific halogenation pattern of the target compound (4-Cl, 3-F, 2-CF₃) may influence its interaction with chlamydial targets differently than other analogs, such as the 2,6-dichloro-3-(trifluoromethyl)pyridine scaffold used in some anti-infective programs [2]. This suggests a potential niche in anti-chlamydial drug discovery where subtle changes in halogenation impact selectivity and potency.

Anti-Chlamydial Scaffold Potential
Class-level inference
Trifluoromethylpyridine scaffold reported with selective anti-chlamydial activity; target compound not yet tested
May offer distinct SAR entry point for anti-chlamydial screening studies
Direct biological data absent; class-level extrapolation requires experimental validation
Anti-infective Chlamydia trachomatis Structure-Activity Relationship

Optimal Research and Industrial Use Cases for 4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine


Precursor for Site-Selective Cross-Coupling in Agrochemical Lead Optimization

The defined reactivity hierarchy (C4-Cl > C3-F) makes this compound an ideal starting material for sequential Suzuki-Miyaura or other cross-coupling reactions [1]. Researchers can first functionalize the C4 position using the chloro leaving group, followed by subsequent modification at C3 if desired, enabling the construction of complex, polysubstituted pyridine cores found in modern fungicides and herbicides [2].

Building Block for Anti-Chlamydial Drug Discovery

Given the demonstrated selective activity of trifluoromethylpyridine derivatives against Chlamydia trachomatis [3], this specific halogenated analog can serve as a versatile core for structure-activity relationship (SAR) studies. Its unique substitution pattern may yield derivatives with improved potency or pharmacokinetic properties compared to previously reported leads.

Intermediate for Nucleophilic Aromatic Substitution (SNAr) Studies

The quantifiable activation provided by the 2-CF₃ group (2.4-fold ortho, 4500-fold para) [4] and the presence of a reactive C4-Cl site make this compound a valuable model substrate for investigating SNAr mechanisms and optimizing reaction conditions for polyhalogenated heterocycles.

Application
Selection Property
Validation Focus
Site-selective cross-coupling research
Defined C4-Cl > C3-F reactivity hierarchy
Sequential functionalization efficiency; regioselectivity under Suzuki-Miyaura conditions
Anti-chlamydial SAR studies
Trifluoromethylpyridine scaffold with class-level anti-infective precedent
Selectivity profiling against Chlamydia trachomatis; target-engagement assay development
SNAr mechanism investigation
Quantified 2-CF₃ activation (ortho 2.4×, para 4500× vs. -H)
Reaction condition optimization; polyhalogenated heterocycle reactivity mapping

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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